molecular formula C7H11N3O B3046491 4-(1,2,4-Oxadiazol-3-YL)piperidine CAS No. 1250117-85-1

4-(1,2,4-Oxadiazol-3-YL)piperidine

Cat. No.: B3046491
CAS No.: 1250117-85-1
M. Wt: 153.18
InChI Key: ORFXJJVVHVUFCG-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-YL)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical and biological activities to the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(1,2,4-Oxadiazol-3-YL)piperidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it may interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

4-(1,2,4-Oxadiazol-3-YL)piperidine can be compared with other oxadiazole derivatives such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

These compounds share the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms. The unique arrangement in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-11-10-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXJJVVHVUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696887
Record name 4-(1,2,4-Oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250117-85-1
Record name 4-(1,2,4-Oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-3-YL)piperidine
Reactant of Route 2
4-(1,2,4-Oxadiazol-3-YL)piperidine
Reactant of Route 3
4-(1,2,4-Oxadiazol-3-YL)piperidine
Reactant of Route 4
4-(1,2,4-Oxadiazol-3-YL)piperidine
Reactant of Route 5
4-(1,2,4-Oxadiazol-3-YL)piperidine
Reactant of Route 6
4-(1,2,4-Oxadiazol-3-YL)piperidine

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